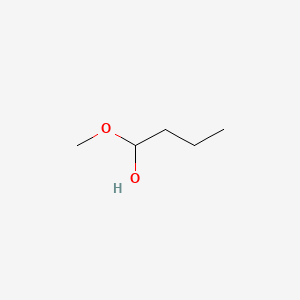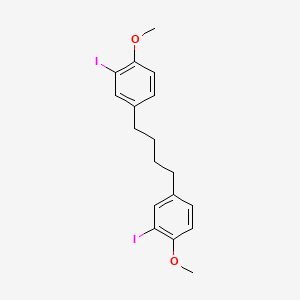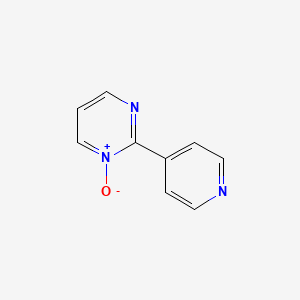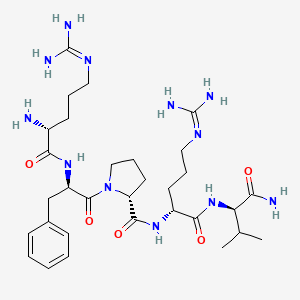![molecular formula C23H44N2O4 B12557766 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid CAS No. 143258-02-0](/img/structure/B12557766.png)
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid is a complex organic compound with a unique structure that includes an acetyl group, a long-chain amide, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid typically involves multiple steps One common approach is to start with the preparation of the 13-oxotetradecyl amine, which can be synthesized through the oxidation of tetradecane followed by amination This intermediate is then reacted with 3-aminopropylamine to form the amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine and acetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid involves its interaction with specific molecular targets. The acetyl group may facilitate binding to enzymes or receptors, while the long-chain amide can interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 3-(Acetyl{3-[(13-oxododecyl)amino]propyl}amino)butanoic acid
- 3-(Acetyl{3-[(13-oxooctadecyl)amino]propyl}amino)butanoic acid
Uniqueness
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with shorter or longer chain analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
143258-02-0 |
|---|---|
分子式 |
C23H44N2O4 |
分子量 |
412.6 g/mol |
IUPAC 名称 |
3-[acetyl-[3-(13-oxotetradecylamino)propyl]amino]butanoic acid |
InChI |
InChI=1S/C23H44N2O4/c1-20(19-23(28)29)25(22(3)27)18-14-17-24-16-13-11-9-7-5-4-6-8-10-12-15-21(2)26/h20,24H,4-19H2,1-3H3,(H,28,29) |
InChI 键 |
XKDCBJVVSHJPMH-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)N(CCCNCCCCCCCCCCCCC(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)



![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)


